molecular formula C21H24ClNO3 B5089455 ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate

Número de catálogo B5089455
Peso molecular: 373.9 g/mol
Clave InChI: JPSXRMCIHYDRCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. SR-141716A has been extensively studied for its potential therapeutic applications in various medical conditions.

Mecanismo De Acción

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate blocks the binding of endocannabinoids to the CB1 receptor, thereby inhibiting their effects.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to have analgesic effects in animal models of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective and potent antagonist of the CB1 receptor. This makes it a valuable tool for studying the physiological and pharmacological effects of the endocannabinoid system. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of blockade of the CB1 receptor.

Direcciones Futuras

There are several future directions for research on ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate. One direction is to further explore its potential therapeutic applications in various medical conditions. Another direction is to develop more potent and selective CB1 receptor antagonists that have better solubility and longer half-lives. Additionally, research could focus on the development of CB1 receptor agonists that have therapeutic potential in medical conditions such as pain and inflammation.

Métodos De Síntesis

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate is synthesized through a multistep process. The first step involves the reaction of 4-chlorophenol with benzyl bromide in the presence of sodium hydride to form 4-chlorophenyl benzyl ether. The second step involves the reaction of 4-chlorophenyl benzyl ether with piperidine-3-carboxylic acid in the presence of thionyl chloride to form ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate.

Aplicaciones Científicas De Investigación

Ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, anxiety, depression, and pain management.

Propiedades

IUPAC Name

ethyl 1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO3/c1-2-25-21(24)17-6-4-12-23(15-17)14-16-5-3-7-20(13-16)26-19-10-8-18(22)9-11-19/h3,5,7-11,13,17H,2,4,6,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXRMCIHYDRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.